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Abstract

This application note details a comprehensive protocol for the extraction of high-quality oil from
Pistacia vera (pistachio) nuts using Ultrasound-Assisted Extraction (UAE). This method offers a
green and efficient alternative to traditional solvent extraction techniques, such as Soxhlet, by
significantly reducing extraction time, lowering energy consumption, and allowing for the use of
safer solvents like ethanol. This document provides a detailed experimental protocol,
comparative data on oil yield and physicochemical properties, and visual workflows to guide
researchers, scientists, and drug development professionals in implementing this advanced
extraction technique.

Introduction

Pistacia vera oil is a valuable product rich in unsaturated fatty acids, antioxidants, and other
bioactive compounds, making it a desirable ingredient in the pharmaceutical, cosmetic, and
food industries.[1] Traditional extraction methods often involve harsh solvents and high
temperatures, which can degrade the quality of the oil and are environmentally taxing.[2]
Ultrasound-assisted extraction (UAE) utilizes acoustic cavitation to disrupt the plant cell walls,
enhancing solvent penetration and facilitating the release of intracellular contents.[2] This
technique has been shown to improve extraction efficiency, increase oil yield, and better
preserve the oil's natural bioactive compounds.[3] This note provides an optimized protocol for
the UAE of Pistacia vera oil and compares its performance with conventional methods.
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Experimental Protocols
Materials and Equipment

o Pistachio Nuts: Dried, de-shelled Pistacia vera kernels.
e Grinder: Laboratory-grade grinder or mill.
e Solvents: Ethanol (food-grade), n-Hexane (analytical grade).

» Ultrasonic Processor: Probe-type sonicator (e.g., Soniprep 150 or equivalent) with adjustable
power and frequency.

o Beaker: Glass beaker of appropriate size.

e Magnetic Stirrer: To ensure uniform mixing during sonication.

« Filtration System: Vacuum filtration apparatus with filter paper (e.g., Whatman No. 1).
o Rotary Evaporator: For solvent removal post-extraction.

o Analytical Balance: For accurate measurements.

o Soxhlet Apparatus: For comparative conventional extraction.

Sample Preparation

e Obtain high-quality, dried, and de-shelled Pistacia vera kernels.

» Grind the pistachio kernels into a fine powder using a laboratory grinder. A smaller particle
size increases the surface area for more efficient extraction.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is optimized for ethanolic extraction.[3]
» Mixing: Weigh 80 g of the ground pistachio powder and place it into a 250 ml glass beaker.

e Solvent Addition: Add ethanol to the beaker to achieve a solvent-to-solid ratio of 5.94:1 (v/w).

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://dergipark.org.tr/tr/download/article-file/3579648
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Temperature Control: Adjust the temperature of the mixture to 32.74°C using a water bath or
a temperature-controlled magnetic stirrer.

Sonication: Immerse the ultrasonic probe into the slurry. Set the ultrasound frequency to 15
kHz and the power to 100 W.[3]

Extraction: Sonicate the mixture for a total of 29.47 minutes. To prevent overheating, apply
the ultrasound in intervals (e.g., 1.5 minutes on, with short pauses).[3] Ensure continuous
mixing using a magnetic stirrer throughout the process.

Solid-Liquid Separation: After sonication, separate the solid pistachio residue from the liquid
extract using vacuum filtration.

Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator to obtain
the pure Pistacia vera oil.

Storage: Store the extracted oil in a sealed, dark container at 4°C to prevent oxidation.

Conventional Soxhlet Extraction Protocol (for
comparison)

Sample Loading: Place a known amount of ground pistachio powder (e.g., 8 g) into a
cellulose thimble.

Apparatus Setup: Place the thimble into the Soxhlet extractor. Add 150 mL of n-hexane to
the round-bottom flask.

Extraction: Heat the flask to the boiling point of hexane (approximately 69°C) and perform
the extraction for 3-6 hours.[3][4]

Solvent Removal: After extraction, remove the n-hexane using a rotary evaporator to yield
the pistachio oil.

Storage: Store the oil under the same conditions as the UAE-extracted oil.

Data Presentation
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Table 1: Comparison of Oil Yield from Different
Extraction Methods

Extraction Key Oil Yield (%
Solvent Reference

Method Parameters wiw)
Ultrasound- 32.74°C, 29.47
Assisted Ethanol min, 5.94:1 ratio, 22.04% [3]
Extraction (UAE) 15 kHz, 100 W
Ultrasound-

_ 32.74°C, 29.47
Assisted n-Hexane ) ) 50.05% [3]

) min, 5.94:1 ratio
Extraction (UAE)
Conventional
Soxhlet n-Hexane 3 hours 55.8% [3]
Extraction
' Mechanical
Cold Pressing N/A 31.0- 34.8% [5]
Press

Table 2: Fatty Acid Composition of Pistacia vera Oil
(Soxhlet Extraction)

Note: Data for a comprehensive fatty acid profile of UAE-extracted Pistacia vera oil was not

available for a direct comparison. However, studies on related species suggest that UAE does

not significantly alter the fatty acid profile compared to conventional methods.

Fatty Acid Type Percentage (%)

Oleic Acid (C18:1) Monounsaturated 51.99 - 72.0%

Linoleic Acid (C18:2) Polyunsaturated 13.3 - 36.32%

Palmitic Acid (C16:0) Saturated 7.2-10.5%

Stearic Acid (C18:0) Saturated 0.9-10.5%

Palmitoleic Acid (C16:1) Monounsaturated <0.96%

Linolenic Acid (C18:3) Polyunsaturated <0.39%
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(Data synthesized from multiple sources)[6][7]

Table 3: Physicochemical Properties of Pistacia vera Oil
: Vari - ion Method

Ultrasound-
Parameter Assisted Extraction Soxhlet Extraction Cold Pressing
(UAE)
o o Higher antioxidant Lower than cold High antioxidant
Antioxidant Activity ] ) ]
capacity reported.[8] pressing.[8] capacity.[8]
) Generally higher due Lower due to thermal High, well-preserved.
Total Phenolic Content _
to enhanced release. degradation.[2] [8]

Potentially lower due

Peroxide Value (meq to shorter extraction Can be higher due to

) ] Generally low.
02/kg) time and lower prolonged heating.

temperature.

) Can increase with
Acid Value (mg

Expected to be low. prolonged heat Generally low.
KOH/q)

exposure.

(Qualitative comparison based on available literature)

Visualizations
Experimental Workflow Diagram
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Caption: Workflow for Ultrasound-Assisted Extraction of Pistacia vera Oil.
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Caption: Mechanism of cell disruption by acoustic cavitation in UAE.

Discussion

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1176687?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The data presented demonstrates that Ultrasound-Assisted Extraction is a highly effective
method for obtaining oil from Pistacia vera. While conventional Soxhlet extraction with hexane
may Yield a slightly higher percentage of oil, UAE offers significant advantages in terms of
process time and the use of green solvents.[3] The optimized ethanolic UAE protocol provides
a respectable yield of 22.04% in under 30 minutes, compared to the several hours required for
Soxhlet extraction.[3]

Furthermore, the non-thermal nature of UAE at optimized, mild temperatures helps in
preserving the valuable bioactive compounds present in the oil. Literature suggests that UAE
can lead to higher antioxidant activity and total phenolic content in the extracted oil compared
to methods involving prolonged heat exposure.[2][8] This is crucial for applications in the
pharmaceutical and nutraceutical industries where the therapeutic properties of the oil are of
primary interest.

While a comprehensive, direct comparison of the fatty acid profile of UAE-extracted pistachio
oil is an area for further research, existing studies on similar matrices suggest that the profile is
not negatively impacted and remains rich in beneficial oleic and linoleic acids.

Conclusion

Ultrasound-Assisted Extraction is a robust, efficient, and green technology for the extraction of

Pistacia vera oil. It offers a significant reduction in extraction time and allows for the use of non-
toxic solvents, yielding a high-quality oil rich in bioactive compounds. The detailed protocol and
comparative data provided in this application note serve as a valuable resource for researchers
and professionals seeking to implement modern, sustainable extraction technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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